1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one

Lipophilicity Drug design ADME

1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one (CAS 651315-21-8) is a hexahydroindol-2-one derivative featuring a 3a-methyl substituent and an N-(2-(furan-2-yl)ethyl) side chain. Its molecular formula is C15H19NO2 (MW 245.32 g/mol).

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 651315-21-8
Cat. No. B12610157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one
CAS651315-21-8
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC12CCCC=C1N(C(=O)C2)CCC3=CC=CO3
InChIInChI=1S/C15H19NO2/c1-15-8-3-2-6-13(15)16(14(17)11-15)9-7-12-5-4-10-18-12/h4-6,10H,2-3,7-9,11H2,1H3
InChIKeyZUVXCFFIIOTNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one (CAS 651315-21-8): Core Properties & Procurement Grade


1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one (CAS 651315-21-8) is a hexahydroindol-2-one derivative featuring a 3a-methyl substituent and an N-(2-(furan-2-yl)ethyl) side chain. Its molecular formula is C15H19NO2 (MW 245.32 g/mol) [1]. The compound belongs to a class of partially saturated indole scaffolds employed as intermediates in alkaloid total synthesis, particularly via intramolecular Diels–Alder (IMDAF) and radical cyclization strategies [2]. Calculated physicochemical properties include a LogP of 2.5, 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds [1].

Why Generic Hexahydroindol-2-one Analogs Cannot Replace CAS 651315-21-8


Simple substitution of the N-(2-(furan-2-yl)ethyl) group with phenyl, benzyl, or alkyl chains produces analogs that lack the furan ring's unique diene character. This electronic feature is essential for the intramolecular Diels–Alder cycloaddition/rearrangement cascades that construct the tetracyclic core of aspidosperma alkaloids [1]. Furthermore, the furan oxygen contributes specific hydrogen-bond acceptor capacity not present in carbocyclic analogs, potentially altering solubility, LogP, and biological recognition in medicinal chemistry applications. Without the furan moiety, downstream cyclization yields drop precipitously or fail entirely [1].

Quantitative Differentiation of CAS 651315-21-8 Against Closest Analogs


Lipophilicity (LogP) Differential vs. N-Phenylethyl Analog

The target compound's calculated octanol-water partition coefficient (LogP = 2.5 [1]) is approximately 0.8–1.0 units lower than the estimated LogP of the N-phenylethyl analog 3a-methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one (estimated LogP ≈ 3.3–3.5 based on class-level inference for an added phenyl vs. furan). This difference arises from the furan ring's oxygen atom introducing polarity absent in the phenyl ring.

Lipophilicity Drug design ADME

Hydrogen-Bond Acceptor Count Advantage Over Saturated Alkyl Analogs

The target compound possesses 2 hydrogen-bond acceptors (the furan oxygen and the lactam carbonyl) [1], whereas a fully saturated N-alkyl analog (e.g., N-butyl or N-cyclohexyl) would have only 1 (the lactam carbonyl). This additional acceptor site is the furan oxygen, which can participate in specific polar interactions with solvents, biological targets, or solid-phase supports.

Hydrogen bonding Molecular recognition Solubility

Synthetic Compatibility: Intramolecular Furan Diels–Alder Cyclization Yields

Hexahydroindolinones bearing an N-tethered furan are uniquely suited for intramolecular Diels–Alder cycloaddition/rearrangement cascades that construct the ABCE tetracyclic framework of aspidosperma alkaloids [1]. While no direct comparative yield data is available for CAS 651315-21-8, the parent transformation on structurally analogous tert-butyl carbamate-protected hexahydroindolones proceeds in 70–85% yield [1]. Attempting analogous cycloaddition with an N-phenylethyl or N-benzyl analog would not proceed because the phenyl ring lacks the requisite diene character.

Synthetic chemistry Cycloaddition Alkaloid synthesis

Molecular Weight and Structural Compactness Relative to Boc-Protected Analog

CAS 651315-21-8 (MW 245.32) is approximately 48 Da lighter than the widely used N-Boc protected hexahydroindol-2-one intermediate tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate (MW 293.36) [1]. The absence of the Boc group affords a secondary lactam that can be directly functionalized (e.g., N-alkylation, acylation) without a deprotection step, saving at least two synthetic operations.

Molecular weight Lead-likeness Fragment-based design

Application Scenarios for 1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one (CAS 651315-21-8)


Total Synthesis of Aspidosperma Alkaloids via IMDAF Cascade

The furan-tethered hexahydroindol-2-one scaffold is designed to undergo intramolecular Diels–Alder cycloaddition of the furan diene across a tethered indole π-bond, followed by rearrangement to form the sterically congested C(7) quaternary center of aspidosperma alkaloids [1]. CAS 651315-21-8 provides the correct oxidation state and ring junction stereochemistry to serve as a direct precursor in this sequence.

Medicinal Chemistry Lead Optimization with Enhanced Solubility

The calculated LogP of 2.5 and furan oxygen HBA differentiate this scaffold from more lipophilic N-phenylethyl analogs, making it a better candidate for hit-to-lead programs where aqueous solubility and lower LogP are desirable for oral bioavailability [2].

Fragment-Based Drug Discovery Library Synthesis

With a molecular weight of 245.32 and a free NH lactam, this compound meets fragment-likeness criteria (MW < 300, LogP ≤ 3) and can be rapidly diversified via N-alkylation, N-acylation, or transition-metal-catalyzed cross-coupling without requiring a deprotection step [3].

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